molecular formula C11H12O8S B12520596 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid CAS No. 651705-77-0

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid

Cat. No.: B12520596
CAS No.: 651705-77-0
M. Wt: 304.27 g/mol
InChI Key: KJWQVTFGBFEXMV-UHFFFAOYSA-N
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Description

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H12O8S. It is a derivative of cinnamic acid, characterized by the presence of methoxy and sulfooxy groups on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid typically involves the esterification of 3,5-dimethoxy-4-hydroxycinnamic acid with sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfooxy group plays a crucial role in its reactivity and biological activity. It can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid is unique due to the presence of both methoxy and sulfooxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

651705-77-0

Molecular Formula

C11H12O8S

Molecular Weight

304.27 g/mol

IUPAC Name

3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O8S/c1-17-8-5-7(3-4-10(12)13)6-9(18-2)11(8)19-20(14,15)16/h3-6H,1-2H3,(H,12,13)(H,14,15,16)

InChI Key

KJWQVTFGBFEXMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)O

Origin of Product

United States

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